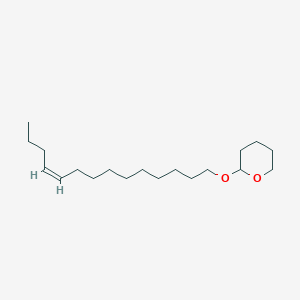
O-BOC-N-Pyruvyl Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-BOC-N-Pyruvyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is primarily used as a reference standard in analytical method development and validation for Docetaxel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from Docetaxel. The key steps include the protection of hydroxyl groups, introduction of the pyruvyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as acetonitrile and reagents like tert-butyl dicarbonate for the protection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
O-BOC-N-Pyruvyl Docetaxel has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of Docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death . The compound targets microtubules and disrupts the normal function of the cytoskeleton, which is essential for cell division .
Comparación Con Compuestos Similares
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness: O-BOC-N-Pyruvyl Docetaxel is unique due to its specific chemical modifications, which make it a valuable reference standard for analytical purposes. Its distinct structure allows for the study of various chemical reactions and interactions that are not possible with the parent compound .
Propiedades
Número CAS |
1021489-55-3 |
|---|---|
Fórmula molecular |
C₄₆H₅₅NO₁₆ |
Peso molecular |
877.93 |
Sinónimos |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
